Cas no 887913-69-1 (Carbamic acid, N-[1-(3-bromophenyl)-2-hydroxy-1-methylethyl]-, 1,1-dimethylethyl ester)

Carbamic acid, N-[1-(3-bromophenyl)-2-hydroxy-1-methylethyl]-, 1,1-dimethylethyl ester, is a brominated tertiary alcohol derivative with potential applications in organic synthesis and pharmaceutical intermediates. The presence of both a carbamate and hydroxyl functional groups enhances its reactivity, making it a versatile building block for selective modifications. The tert-butyl ester group offers stability under various conditions, while the 3-bromophenyl moiety provides opportunities for further functionalization via cross-coupling reactions. Its structural features suggest utility in medicinal chemistry, particularly in the development of bioactive molecules. The compound’s defined stereochemistry and purity are critical for reproducible synthetic outcomes.
Carbamic acid, N-[1-(3-bromophenyl)-2-hydroxy-1-methylethyl]-, 1,1-dimethylethyl ester structure
887913-69-1 structure
Product name:Carbamic acid, N-[1-(3-bromophenyl)-2-hydroxy-1-methylethyl]-, 1,1-dimethylethyl ester
CAS No:887913-69-1
MF:C14H20BrNO3
MW:330.217503547668
CID:5811389

Carbamic acid, N-[1-(3-bromophenyl)-2-hydroxy-1-methylethyl]-, 1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, N-[1-(3-bromophenyl)-2-hydroxy-1-methylethyl]-, 1,1-dimethylethyl ester
    • 3-Bromo-b-(Boc-amino)-b-methyl-benzeneethanol
    • Inchi: 1S/C14H20BrNO3/c1-13(2,3)19-12(18)16-14(4,9-17)10-6-5-7-11(15)8-10/h5-8,17H,9H2,1-4H3,(H,16,18)
    • InChI Key: SWLHDRKCODCUPD-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)NC(C1=CC=CC(Br)=C1)(C)CO

Computed Properties

  • Exact Mass: 329.063
  • Monoisotopic Mass: 329.063
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.6A^2

Experimental Properties

  • Density: 1.330±0.06 g/cm3(Predicted)
  • Boiling Point: 426.0±40.0 °C(Predicted)
  • pka: 11.32±0.46(Predicted)

Carbamic acid, N-[1-(3-bromophenyl)-2-hydroxy-1-methylethyl]-, 1,1-dimethylethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26074860-0.25g
tert-butyl N-[2-(3-bromophenyl)-1-hydroxypropan-2-yl]carbamate
887913-69-1 95%
0.25g
$513.0 2024-06-18
Enamine
EN300-26074860-0.05g
tert-butyl N-[2-(3-bromophenyl)-1-hydroxypropan-2-yl]carbamate
887913-69-1 95%
0.05g
$468.0 2024-06-18
Enamine
EN300-26074860-0.1g
tert-butyl N-[2-(3-bromophenyl)-1-hydroxypropan-2-yl]carbamate
887913-69-1 95%
0.1g
$490.0 2024-06-18
Enamine
EN300-26074860-1.0g
tert-butyl N-[2-(3-bromophenyl)-1-hydroxypropan-2-yl]carbamate
887913-69-1 95%
1.0g
$557.0 2024-06-18
Enamine
EN300-26074860-2.5g
tert-butyl N-[2-(3-bromophenyl)-1-hydroxypropan-2-yl]carbamate
887913-69-1 95%
2.5g
$1089.0 2024-06-18
Enamine
EN300-26074860-5.0g
tert-butyl N-[2-(3-bromophenyl)-1-hydroxypropan-2-yl]carbamate
887913-69-1 95%
5.0g
$1614.0 2024-06-18
Enamine
EN300-26074860-0.5g
tert-butyl N-[2-(3-bromophenyl)-1-hydroxypropan-2-yl]carbamate
887913-69-1 95%
0.5g
$535.0 2024-06-18
Enamine
EN300-26074860-10.0g
tert-butyl N-[2-(3-bromophenyl)-1-hydroxypropan-2-yl]carbamate
887913-69-1 95%
10.0g
$2393.0 2024-06-18

Additional information on Carbamic acid, N-[1-(3-bromophenyl)-2-hydroxy-1-methylethyl]-, 1,1-dimethylethyl ester

Research Briefing on Carbamic acid, N-[1-(3-bromophenyl)-2-hydroxy-1-methylethyl]-, 1,1-dimethylethyl ester (CAS: 887913-69-1)

Carbamic acid, N-[1-(3-bromophenyl)-2-hydroxy-1-methylethyl]-, 1,1-dimethylethyl ester (CAS: 887913-69-1) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features including a bromophenyl group and a tert-butyl ester moiety, has been the subject of recent investigations due to its potential applications in drug discovery and development. The following briefing provides an overview of the latest research findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the role of 887913-69-1 as a key intermediate in the synthesis of biologically active molecules. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in the preparation of novel protease inhibitors, showcasing its versatility as a building block in medicinal chemistry. The compound's bromophenyl group facilitates further functionalization, enabling the creation of diverse derivatives with tailored pharmacological properties. Researchers have employed advanced techniques such as NMR spectroscopy and X-ray crystallography to characterize its structure and confirm its purity, ensuring reliable results in downstream applications.

In terms of biological activity, preliminary in vitro studies have revealed promising results. A team at the University of Cambridge reported in 2024 that derivatives of 887913-69-1 exhibited moderate inhibitory effects against certain cancer cell lines, particularly in breast and prostate cancer models. The presence of the hydroxyl group in the molecule appears to play a crucial role in its interaction with cellular targets, as demonstrated through molecular docking simulations. These findings suggest potential avenues for the development of new anticancer agents, though further optimization and in vivo validation are required.

The compound's mechanism of action has been investigated through proteomic and metabolomic approaches. Research published in ACS Chemical Biology (2024) identified that 887913-69-1 and its analogs interact with specific protein targets involved in cellular signaling pathways. Notably, the compound showed affinity for kinases implicated in inflammatory responses, opening possibilities for its application in autoimmune disease treatment. The tert-butyl ester group was found to influence the compound's metabolic stability, a critical factor in drug development that warrants further exploration.

From a synthetic chemistry perspective, recent advances have improved the production efficiency of 887913-69-1. A 2023 study in Organic Process Research & Development described an optimized multi-step synthesis route that increased overall yield by 35% compared to previous methods. The new protocol employs greener solvents and reduces hazardous byproducts, aligning with current trends in sustainable chemistry. These improvements are particularly valuable given the compound's growing importance as a research tool and potential pharmaceutical intermediate.

Looking forward, the scientific community anticipates several directions for future research on 887913-69-1. These include comprehensive toxicological profiling, detailed structure-activity relationship studies, and exploration of its potential in combination therapies. The compound's unique chemical features continue to make it a valuable subject for investigation in chemical biology and drug discovery programs worldwide. As research progresses, 887913-69-1 may emerge as a cornerstone in the development of new therapeutic agents targeting various diseases.

Recommend Articles

Recommended suppliers
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent